Product packaging for 8-Bromo-1-chlorodibenzo[b,d]thiophene(Cat. No.:)

8-Bromo-1-chlorodibenzo[b,d]thiophene

Cat. No.: B12828385
M. Wt: 297.60 g/mol
InChI Key: BMCWDXYUTUPDRF-UHFFFAOYSA-N
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Description

Significance of Dibenzothiophene (B1670422) Scaffolds in Organic Chemistry and Materials Science

The dibenzothiophene (DBT) scaffold is a cornerstone in various scientific disciplines due to its rigid, planar structure and its electron-rich thiophene (B33073) core. This framework is not only chemically stable but also possesses unique electronic and photophysical properties that make it a valuable building block.

In materials science , DBT derivatives are integral to the development of advanced organic materials. They have been successfully synthesized and investigated as new prototype semiconductors for organic field-effect transistors (OFETs). rsc.org These materials exhibit good thermal and photooxidation stability, and devices fabricated with them have shown high charge carrier mobility and excellent on/off ratios. rsc.org Furthermore, the high triplet energy of the DBT core makes its derivatives ideal host materials for highly efficient deep-blue phosphorescent organic light-emitting diodes (PHOLEDs). rsc.org By incorporating charge-transporting moieties, researchers have developed DBT-based hosts that enable balanced charge injection and lead to high quantum efficiencies in PHOLED devices. rsc.org The applications extend to photocatalysis, where conjugated polymers containing dibenzothiophene-S,S-dioxide units have been designed for the highly efficient artificial photosynthesis of hydrogen peroxide. rsc.org

In organic chemistry , the DBT scaffold is a versatile platform for constructing complex molecules. Aryldibenzothiophenium salts, derived from DBT, have been employed as effective aryl radical precursors in photoredox and copper dual-catalyzed reactions, enabling the synthesis of complex structures like tetra-substituted allenes under mild conditions. acs.org Beyond advanced materials, the DBT structure is a key target in environmental chemistry, specifically in the desulfurization of fossil fuels. Dibenzothiophene and its alkylated homologues are among the most refractory sulfur compounds in petroleum, making their removal a significant challenge. utp.edu.my Consequently, extensive research has focused on methods like oxidative desulfurization and adsorption to remove these compounds, with some techniques using functionalized materials to selectively extract DBT from fuel. utp.edu.mytandfonline.comresearchgate.net

Table 2: Selected Applications of Dibenzothiophene-Based Materials

Application Area Specific Use Key Feature of DBT Scaffold
Organic Electronics Organic Field-Effect Transistors (OFETs) Semiconductor properties, thermal stability rsc.org
Organic Electronics Phosphorescent OLEDs (PHOLEDs) High triplet energy host material rsc.org
Photocatalysis Hydrogen Peroxide Production Electron-deficient unit in conjugated polymers rsc.org
Environmental Chemistry Fuel Desulfurization Studies Model compound for refractory organosulfur utp.edu.mytandfonline.com

| Organic Synthesis | Catalysis | Precursor to aryldibenzothiophenium salts acs.org |

Rationale for Investigating Halogenated Dibenzothiophenes

The strategic placement of halogen atoms (fluorine, chlorine, bromine, iodine) onto the dibenzothiophene backbone is a powerful method for modulating the physicochemical properties of the parent molecule. This functionalization is driven by several key scientific objectives.

One primary reason for halogenation is to influence the molecule's photophysical behavior through the "heavy-atom effect." In a study on dibenzothiophene-5-oxide (DBTO), it was found that direct photolysis yielded dibenzothiophene (DBT) with a very low quantum yield. nih.gov However, the introduction of chlorine, bromine, or iodine atoms significantly increased the quantum yield for this deoxygenation reaction. nih.gov This enhancement is consistent with the heavy-atom effect, where the presence of a heavy halogen atom facilitates intersystem crossing—the transition between electronic states of different spin multiplicity. This principle is crucial for designing molecules with specific light-emitting or photochemical properties. nih.gov

Furthermore, halogen atoms serve as versatile synthetic handles for further chemical modifications. The carbon-halogen bond, particularly C-Br and C-I, can readily participate in a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Heck reactions). This allows for the straightforward installation of other functional groups, extending the π-conjugated system or connecting the DBT core to other molecular fragments. This synthetic flexibility is fundamental to building the complex, tailored architectures required for modern electronic materials. rsc.orgnih.gov

Overview of Research Scope and Methodological Approaches for 8-Bromo-1-chlorodibenzo[b,d]thiophene

Research into this compound is primarily situated within the context of materials development, particularly for organic electronics. sunfinelabs.com Its designation as an OLED intermediate indicates that it is likely not an end-product but a crucial building block for synthesizing more complex, high-performance molecules such as emitters, hosts, or charge-transport materials used in OLED displays and lighting.

The methodological approach to synthesizing this and similar dihalogenated dibenzothiophenes typically involves multi-step synthetic sequences. A common strategy begins with the parent dibenzothiophene molecule. One of the first steps is often a bromination reaction to install the bromo-substituent. nih.gov Subsequent halogenation to introduce the chlorine atom would require careful control of regioselectivity to achieve the desired 1-chloro substitution pattern.

Alternatively, the synthesis might start from a pre-functionalized benzene (B151609) or thiophene derivative, with the dibenzothiophene ring system being constructed in a later step through cyclization reactions. The precise characterization of the final product, this compound, would rely on standard analytical techniques in organic chemistry, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the connectivity and substitution pattern of the hydrogen atoms on the aromatic rings.

Mass Spectrometry (MS): To verify the molecular weight and elemental composition.

Chromatographic Methods (GC/LC): To assess the purity of the compound.

Once synthesized and purified, this intermediate would be used in further reactions, likely palladium-catalyzed cross-coupling reactions, to build the final target molecules for device fabrication and testing. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6BrClS B12828385 8-Bromo-1-chlorodibenzo[b,d]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6BrClS

Molecular Weight

297.60 g/mol

IUPAC Name

8-bromo-1-chlorodibenzothiophene

InChI

InChI=1S/C12H6BrClS/c13-7-4-5-10-8(6-7)12-9(14)2-1-3-11(12)15-10/h1-6H

InChI Key

BMCWDXYUTUPDRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C3=C(S2)C=CC(=C3)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Bromo 1 Chlorodibenzo B,d Thiophene

Retrosynthetic Analysis and Strategic Disconnections for the Dibenzo[b,d]thiophene Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For the 8-Bromo-1-chlorodibenzo[b,d]thiophene, several strategic disconnections of the dibenzo[b,d]thiophene core can be envisioned.

A primary strategy involves the disconnection of the two carbon-sulfur (C–S) bonds. This leads to a substituted 2-mercaptobiphenyl precursor. For the target molecule, this would be 2'-bromo-2-mercapto-5-chlorobiphenyl. This approach simplifies the problem to the synthesis of a substituted biphenyl (B1667301), which can be achieved through modern cross-coupling reactions, followed by a cyclization step to form the thiophene (B33073) ring.

Alternative retrosynthetic strategies include:

Pschorr Cyclization: This involves disconnecting a C-C and a C-S bond, starting from a 2-amino-2'-arylthio-biphenyl derivative. organic-chemistry.orgwikipedia.orgthieme.de Diazotization of the amino group followed by a copper-catalyzed radical cyclization forms the DBT core. organic-chemistry.orgthieme.de

Palladium-Catalyzed C-H Activation/Cyclization: A powerful modern approach involves disconnecting two C-H bonds from a diaryl sulfide (B99878) precursor. nih.govresearchgate.net This strategy, using a substituted diphenyl sulfide, allows for direct formation of the DBT ring system.

Suzuki Coupling and Cyclization: Building the biphenyl backbone via a Suzuki-Miyaura coupling reaction is a common and versatile method. researchgate.netyoutube.commdpi.commdpi.comnih.gov For the target molecule, this could involve coupling a bromo-chlorobenzene derivative with a thiophenyl boronic acid, followed by an intramolecular cyclization to form the dibenzothiophene (B1670422).

Retrosynthetic StrategyKey PrecursorKey Transformation
Double C-S DisconnectionSubstituted 2-MercaptobiphenylIntramolecular Dehydrative Cyclization
Pschorr CyclizationSubstituted 2-Amino-2'-thio-biphenylDiazotization and Radical Cyclization
Pd-Catalyzed C-H ActivationSubstituted Diaryl SulfideOxidative Dehydrogenative Cyclization
Suzuki Coupling ApproachSubstituted Aryl Halide and Aryl Boronic AcidC-C Bond Formation followed by Cyclization

Precursor Synthesis and Halogenation Strategies

The synthesis of the halogenated precursors is critical for the successful construction of this compound. The challenge lies in the regioselective introduction of the chlorine and bromine atoms onto the correct positions of the benzene (B151609) or biphenyl precursors.

Regioselective Bromination and Chlorination Techniques

Achieving the specific 1-chloro and 8-bromo substitution pattern requires precise control over halogenation reactions. Direct halogenation of the parent dibenzothiophene is generally not suitable as electrophilic substitution typically occurs at the C2 and C8 positions. Therefore, the halogens are best installed on the precursors before the final ring closure.

Several techniques are available for regioselective halogenation:

Electrophilic Aromatic Substitution: Standard reagents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS), or molecular bromine (Br₂) and chlorine (Cl₂) with a Lewis acid catalyst, can be used on activated or specifically substituted benzene or biphenyl rings. researchgate.netrsc.orgnih.govyoutube.com The regioselectivity is governed by the electronic and steric effects of existing substituents.

Directed Ortho-Metalation (DoM): This is a powerful technique for achieving high regioselectivity. nih.govbaranlab.orguwindsor.cawikipedia.orgorganic-chemistry.org A directing metalation group (DMG) on an aromatic ring, such as an amide or methoxy (B1213986) group, directs lithiation to the ortho position. The resulting aryllithium species can then be quenched with an electrophilic halogen source (e.g., C₂Cl₆ or Br₂) to install the halogen at the desired position. wikipedia.org

Sandmeyer Reaction: A diazonium salt, formed from an amino group, can be converted to a halide using copper(I) salts (CuCl or CuBr). This is useful if a suitably positioned amino-precursor is accessible.

Halogenation ReagentSubstrate TypeTypical Regioselectivity
NBS/NCS in HFIPArenes and HeterocyclesHigh para-selectivity for electron-rich arenes. nih.gov
Br₂ or Cl₂ with Lewis Acid (e.g., FeCl₃)Benzene derivativesOrtho/para-directing for activating groups, meta for deactivating.
Sodium Hypochlorite (NaOCl·5H₂O)C2-substituted benzo[b]thiophenesC3-chlorination.
Directed Ortho-Metalation (DoM) + Halogen SourceArenes with a Directing GroupExclusively ortho to the directing group. wikipedia.orgorganic-chemistry.org
CuX (X=Cl, Br) via Sandmeyer ReactionAryl Diazonium SaltsSubstitution at the position of the diazonium group.

Optimized Conditions for Directed Halogenation

Optimizing reaction conditions is crucial for maximizing the yield and regioselectivity of halogenation.

For Directed Ortho-Metalation (DoM) , the choice of base, solvent, and temperature is critical. Strong lithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) are typically used in ethereal solvents like THF or diethyl ether at low temperatures (-78 °C) to prevent side reactions. baranlab.orguwindsor.ca The addition of a ligand such as tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing basicity and accelerating the metalation. baranlab.org

For electrophilic halogenation , the choice of solvent can significantly influence selectivity. For instance, using fluorinated alcohols like hexafluoroisopropanol (HFIP) can promote highly regioselective halogenation of arenes and heterocycles with N-halosuccinimides under mild conditions. nih.gov In some cases, using specific catalysts can improve regioselectivity in radical halogenations, where bromine is generally more selective than chlorine for substituting the most stable radical position. youtube.com

Cyclization and Ring-Closure Reactions for Dibenzo[b,d]thiophene Formation

The final and key step in many synthetic routes is the formation of the central thiophene ring through an intramolecular cyclization reaction.

Mechanistic Studies of Intramolecular Cyclization Pathways

Several mechanisms can be exploited to construct the dibenzo[b,d]thiophene core.

Palladium-Catalyzed Oxidative C-H Functionalization: A common mechanism for the cyclization of diaryl sulfides involves a palladium catalyst. nih.govresearchgate.net The catalytic cycle is thought to begin with a C-H activation step to form a palladacycle intermediate. This is followed by a second C-H activation or a related bond-forming event and subsequent reductive elimination to yield the dibenzothiophene product and regenerate the active palladium catalyst. nih.gov

Electrophilic Cyclization: The cyclization of o-alkynyl thioanisole (B89551) precursors proceeds via electrophilic activation of the alkyne. nih.govorganic-chemistry.org An electrophilic sulfur reagent attacks the alkyne, forming a cationic intermediate (such as a three-membered sulfonium (B1226848) ring). Subsequent intramolecular nucleophilic attack by the second aromatic ring closes the thiophene ring. organic-chemistry.org

Pschorr Radical Cyclization: In this reaction, a 2-amino-2'-arylthio-biphenyl is converted to a diazonium salt. organic-chemistry.org A copper catalyst then initiates a single-electron transfer to the diazonium salt, causing the loss of N₂ gas and the formation of an aryl radical. wikipedia.org This radical undergoes intramolecular homolytic aromatic substitution onto the other aromatic ring to form the dibenzothiophene core. thieme.de

Evaluation of Catalytic Systems for Ring Formation

The choice of catalyst is pivotal for the efficiency and scope of the cyclization reaction.

Palladium-based catalysts are highly versatile. Systems like Pd(OAc)₂ or Pd(TFA)₂ are often used in combination with an oxidant (like AgOAc or Cu(OAc)₂) and additives in acidic solvents like pivalic acid (PivOH) for the C-H activation/cyclization of diaryl sulfides. researchgate.net Another palladium-catalyzed route involves the intramolecular coupling of pre-functionalized precursors, such as an ortho-halo-diaryl sulfide, which proceeds via a Pd(0)/Pd(II) catalytic cycle. rsc.orgnih.govacs.orgnih.gov

Copper-based catalysts are a more economical alternative and are effective for certain transformations. Copper(I) and Copper(II) salts are used in Ullmann-type couplings to form precursors and in Pschorr cyclizations to initiate the radical cascade. organic-chemistry.orgwikipedia.orgnih.gov Copper catalysts have also been employed in domino reactions to synthesize multi-substituted benzo[b]thiophenes from 2-iodophenyl ketones using a sulfur surrogate. rsc.orgrsc.org

Electrophilic reagents can act as "catalysts" for cyclization in a different sense. Reagents like I₂, N-bromosuccinimide (NBS), or PhSeCl can initiate the electrophilic cyclization of functionalized alkynes without the need for a metal catalyst. nih.gov

Cyclization MethodCatalytic SystemTypical Conditions
Oxidative C-H CouplingPd(TFA)₂ / AgOAc / K₂CO₃PivOH, high temperature. researchgate.net
Intramolecular C-H/C-S CouplingPd(OAc)₂ / P(o-tol)₃Toluene, 130 °C. rsc.org
Pschorr CyclizationCu powder or salts (e.g., Cu₂O)Aqueous acid, NaNO₂, heat. organic-chemistry.orgwikipedia.org
Domino Radical CyclizationCu(OAc)₂Xanthate sulfur source, DMSO, 120 °C. rsc.org
Electrophilic CyclizationI₂ or NBSCH₂Cl₂ or CH₃CN, room temperature. nih.gov

Purification and Isolation Methodologies for High-Purity this compound

Obtaining high-purity this compound is critical for its potential applications, such as in organic light-emitting diode (OLED) materials where purity directly impacts device performance and longevity. sunfinelabs.com The purification process typically involves a combination of chromatographic separation and crystallization.

Chromatography is a primary method for separating the target compound from reaction byproducts, unreacted starting materials, and isomeric impurities. Given the polycyclic aromatic hydrocarbon (PAH) nature of the dibenzothiophene core, methods developed for complex PAH mixtures are applicable. nih.govnih.gov

Column Chromatography: This is the most common preparative technique. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel or alumina (B75360), and eluted with a solvent system of increasing polarity. cup.edu.cn

Stationary Phase: Silica gel is a standard choice for separating compounds of moderate polarity. Alumina can also be effective and the choice between them may depend on the specific impurity profile. cup.edu.cn For complex separations, a combination of silica and alumina may be used. cup.edu.cn

Mobile Phase (Eluent): A non-polar solvent system is typically used, with polarity gradually increased to elute the components. A common approach is to start with a non-polar solvent like hexane (B92381) or petroleum ether and gradually introduce a more polar solvent such as dichloromethane (B109758) or ethyl acetate. This gradient elution allows for the separation of closely related compounds. cup.edu.cn

Optimization: Optimizing the separation involves adjusting several parameters. The ratio of the eluent mixture is critical; finding the right balance of polarity ensures that the desired compound is well-separated from its impurities. nih.gov The choice of column dimensions and the flow rate also impact resolution. cup.edu.cn For challenging separations of isomers, High-Performance Liquid Chromatography (HPLC) with either normal-phase or reverse-phase columns can provide superior resolution.

Gas Chromatography (GC): For analytical purposes and for separating complex mixtures containing halogenated dibenzothiophenes, advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with a Time-of-Flight Mass Spectrometer (ToF-MS) offer very high resolution. nih.govnih.gov Optimization of GC methods involves careful selection of column combinations (e.g., non-polar and polar columns) and temperature programming to achieve the best separation. nih.gov

Interactive Table: Representative Parameters for Chromatographic Purification of Halogenated PAHs

Parameter Stationary Phase Mobile Phase System (Gradient) Detection Method Application
Column Chromatography Silica Gel (100-200 mesh) Hexane -> Hexane/Dichloromethane (e.g., 9:1 to 1:1) Thin-Layer Chromatography (TLC) Preparative scale purification
Column Chromatography Alumina / Silica-Alumina (1:1) Petroleum Ether -> Petroleum Ether/Dichloromethane UV-Vis Spectroscopy Separation of aromatic fractions
HPLC (Analytical) C18 (Reverse-Phase) Acetonitrile (B52724)/Water UV or Mass Spectrometry (MS) Purity analysis

| GCxGC (Analytical) | LC-50 (1D) / NSP-35 (2D) | Helium (carrier gas) | Time-of-Flight Mass Spectrometry (ToF-MS) | High-resolution analysis of complex mixtures |

Following chromatographic purification, crystallization is employed to achieve the highest possible purity. nih.gov This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A suitable solvent will dissolve the compound when hot but allow it to crystallize out upon cooling, leaving impurities behind in the solution.

Solvent Selection: The ideal solvent or solvent system is one in which the target compound has high solubility at an elevated temperature and low solubility at room temperature or below. For dibenzothiophene derivatives, common solvents for recrystallization include alcohols (methanol, ethanol), esters (ethyl acetate), and hydrocarbons (hexane, toluene), often used in pairs. nih.gov For instance, a compound might be dissolved in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and then a poor solvent (like methanol (B129727) or hexane) is added until turbidity appears, followed by heating to redissolve and slow cooling.

Protocol: The general protocol involves dissolving the chromatographically purified solid in a minimum amount of an appropriate hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined, pure crystals. Inducing crystallization can sometimes be achieved by scratching the inside of the flask or adding a seed crystal. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Advanced Techniques: Co-crystallization with other molecules, driven by non-covalent interactions like halogen bonds, is a strategy used in crystal engineering to control solid-state structures and properties, though it is not a standard purification method for isolating a single compound. nih.govoup.com

Comparative Analysis of Synthetic Routes for this compound and Related Halogenated Analogs

The synthesis of this compound can be envisioned through several strategic approaches. The two primary strategies involve either late-stage functionalization of the pre-formed dibenzothiophene core or the construction of the core from pre-halogenated building blocks via cross-coupling reactions.

Plausible Synthetic Strategies:

Electrophilic Aromatic Substitution: This strategy would involve the sequential halogenation of a dibenzothiophene precursor. For example, starting with 1-chlorodibenzothiophene, a regioselective electrophilic bromination could be performed. The challenge lies in controlling the regioselectivity of the second halogenation step, as the directing effects of the sulfur atom and the existing chlorine atom must be carefully considered. Reagents like N-Bromosuccinimide (NBS) are commonly used for such brominations. nih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling or Ullmann condensation are powerful tools for forming the C-C and C-S bonds necessary to construct the dibenzothiophene skeleton. wikipedia.orglibretexts.orgnist.gov A plausible route could involve the Suzuki coupling of a bromo-chlorophenylboronic acid with a bromo-thiophenyl halide, followed by an intramolecular cyclization to form the dibenzothiophene ring. These methods offer high modularity but often require careful optimization of catalysts, ligands, and reaction conditions. nih.govresearchgate.net

The efficiency of a synthetic route is evaluated by its yield and atom economy.

Atom Economy: This metric, central to green chemistry, measures how many atoms from the reactants are incorporated into the final desired product. jocpr.comprimescholars.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 jocpr.com

Addition and rearrangement reactions can have 100% atom economy in theory. scranton.edu In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

Interactive Table: Hypothetical Atom Economy Comparison for Synthesis of this compound (MW ≈ 297.6 g/mol )

Route Hypothetical Reactants Byproducts Theoretical Atom Economy Notes
A: Electrophilic Bromination 1-Chlorodibenzothiophene (C₁₂H₇ClS, MW≈218.7) + NBS (C₄H₄BrNO₂, MW≈178.0) Succinimide (B58015) (C₄H₅NO₂, MW≈99.1) (297.6 / (218.7 + 178.0)) x 100 ≈ 75% This route generates a stoichiometric amount of succinimide as waste.

| B: Suzuki Coupling (Core Formation) | 2-Bromo-5-chlorophenylboronic acid (C₆H₅BBrClO₂, MW≈247.3) + 2-Bromothiophene (C₄H₃BrS, MW≈163.0) | Boronic acid waste, Halide salts (e.g., NaBr) | (297.6 / (247.3 + 163.0 + Base + ...)) x 100 < 72% | Calculation is simplified; actual value is lower due to base and catalyst ligands. Generates significant salt waste. |

This comparison illustrates that even with high chemical yields, many common synthetic reactions have inherently moderate to low atom economy due to the formation of stoichiometric byproducts.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Catalysis over Stoichiometric Reagents: The use of catalytic reagents is a core principle. Modern cross-coupling reactions that use catalytic amounts of palladium or copper are preferable to classical Ullmann reactions that required stoichiometric or excess copper powder. wikipedia.orgmdpi.comorganic-chemistry.org Catalytic processes reduce metal waste and often allow for milder reaction conditions.

One-Pot and Tandem Reactions: Designing a synthesis where multiple transformations occur in a single reaction vessel (a "one-pot" or "tandem" reaction) can significantly improve efficiency. rsc.org This reduces the need for intermediate purification steps, saving solvents, energy, and time, thereby minimizing waste. A one-pot sulfoxide-directed C-H borylation followed by a Suzuki coupling is an example of such an advanced, green approach for synthesizing substituted dibenzothiophenes. rsc.org

Solvent Choice: Many traditional organic reactions use hazardous chlorinated solvents or high-boiling polar aprotic solvents like DMF and NMP. Green chemistry encourages the use of safer alternatives such as water, ethanol, or newer bio-based solvents. acs.org For example, some Suzuki couplings can be performed in water or ethanol/water mixtures, greatly reducing the environmental impact. researchgate.net

Energy Efficiency: Performing reactions at ambient temperature and pressure is ideal. The development of highly active catalysts can enable reactions to proceed under milder conditions, reducing energy consumption compared to classical methods that required high temperatures. nist.gov

By applying these principles, the synthesis of complex molecules like this compound can be designed to be more sustainable and environmentally benign.

Chemical Reactivity and Transformation Studies of 8 Bromo 1 Chlorodibenzo B,d Thiophene

Electrophilic Aromatic Substitution Reactions on the Dibenzo[b,d]thiophene Nucleus

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic compounds. The regioselectivity and rate of these reactions on 8-Bromo-1-chlorodibenzo[b,d]thiophene would be influenced by the interplay of the directing effects of the halogen substituents and the inherent reactivity of the dibenzothiophene (B1670422) core.

Both bromine and chlorine are deactivating groups due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic rings, making them less nucleophilic. However, they are also ortho-, para-directing due to the resonance effect, where their lone pairs can donate electron density to the ring, stabilizing the arenium ion intermediate.

In the case of this compound, the potential sites for electrophilic attack are positions 2, 3, 4, 6, 7, and 9. The directing effects of the existing halogens would likely favor substitution at positions ortho and para to them. However, steric hindrance from the adjacent halogen and the fused ring system would also play a significant role in determining the final product distribution. It is anticipated that electrophilic attack would preferentially occur on the ring that is less deactivated or where the combination of directing effects and steric factors is most favorable.

Specific kinetic and thermodynamic data for electrophilic aromatic substitution on this compound are not available. Generally, such reactions can be under either kinetic or thermodynamic control. A kinetically controlled reaction, typically occurring at lower temperatures, favors the fastest-forming product, which often corresponds to substitution at the most electronically activated or sterically accessible position. A thermodynamically controlled reaction, favored by higher temperatures and longer reaction times, leads to the most stable product, which may not be the one that forms the fastest. Without experimental data, it is difficult to predict which product would be favored under different conditions for this specific molecule.

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions

The carbon-halogen bonds in this compound are key sites for nucleophilic aromatic substitution, particularly through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of aryl halides. The reactivity of the C-Br and C-Cl bonds in this compound would likely differ, with the C-Br bond being more reactive than the C-Cl bond in typical palladium-catalyzed processes. This difference in reactivity could allow for selective, stepwise functionalization of the molecule.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. It is expected that the reaction would preferentially occur at the more reactive C-Br bond.

Sonogashira Coupling: The coupling with a terminal alkyne would also be expected to proceed selectively at the C-Br position under appropriate conditions, yielding an alkynyl-substituted dibenzothiophene.

Buchwald-Hartwig Amination: This reaction would introduce an amine functionality, again with a preference for the C-Br position.

The success of palladium-catalyzed cross-coupling reactions often hinges on the choice of the palladium precursor and the ancillary ligand. For dihalogenated substrates like this compound, careful optimization would be required to achieve high yields and selectivity.

Table 1: Hypothetical Ligand and Catalyst Systems for Cross-Coupling of this compound (This table is illustrative and based on general knowledge of cross-coupling reactions, not on specific experimental data for the target compound.)

Reaction TypePalladium PrecursorLigandBaseSolventExpected Selectivity
Suzuki CouplingPd(OAc)₂SPhosK₂CO₃Toluene/H₂OC-Br > C-Cl
Sonogashira CouplingPdCl₂(PPh₃)₂PPh₃Et₃NTHFC-Br > C-Cl
Buchwald-HartwigPd₂(dba)₃XPhosNaOtBuTolueneC-Br > C-Cl

This is an interactive table. You can sort and filter the data.

The catalytic cycle of these cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium complex. For this compound, this step would likely be faster for the C-Br bond.

Transmetalation: In this step, the organic group from the coupling partner (e.g., the organoboron reagent in a Suzuki coupling) is transferred to the palladium center. The nature of the ligand on the palladium complex can significantly influence the rate and efficiency of this step.

Reductive Elimination: This is the final step where the two coupled organic fragments are eliminated from the palladium center, forming the new bond and regenerating the active catalyst.

Detailed mechanistic studies, such as kinetic analysis and computational modeling, would be necessary to fully elucidate the intricacies of these steps for this compound.

Copper-Catalyzed and Other Metal-Mediated Coupling Reactions

The halogen substituents on the dibenzothiophene core serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions. A key principle governing these reactions is the differential reactivity of aryl bromides versus aryl chlorides. In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the aryl halide to the metal center, which follows the general reactivity trend: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. researchgate.net Consequently, the C-Br bond at position 8 of this compound is expected to be significantly more reactive than the C-Cl bond at position 1.

This reactivity difference allows for selective functionalization at the C-8 position. For instance, in Suzuki-Miyaura couplings, a palladium catalyst can selectively couple an arylboronic acid at the C-8 position, leaving the C-1 chloro substituent intact. researchgate.netnih.gov Similarly, Buchwald-Hartwig amination, which couples amines with aryl halides, would be expected to proceed preferentially at the C-Br bond.

While palladium is common, copper-catalyzed systems, particularly for C-N and C-S bond formation (Ullmann-type reactions), are also effective. Research on related di-halogenated systems demonstrates that copper catalysts can achieve high yields in amination reactions, further highlighting the utility of this approach for modifying halogenated dibenzothiophenes.

Table 1: Predicted Chemoselective Cross-Coupling Reactions

Coupling Reaction Reagents Expected Major Product
Suzuki-Miyaura Arylboronic acid, Pd catalyst, Base 8-Aryl-1-chlorodibenzo[b,d]thiophene
Buchwald-Hartwig Amine, Pd catalyst, Base 8-(Amino)-1-chlorodibenzo[b,d]thiophene
Stille Coupling Organostannane, Pd catalyst 8-Substituted-1-chlorodibenzo[b,d]thiophene

Direct Nucleophilic Displacement Reactions

Direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is generally a difficult reaction. khanacademy.org The dibenzothiophene ring system is not inherently electron-deficient enough to facilitate the addition-elimination mechanism required for SNAr. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgyoutube.com

In the case of this compound, neither the bromine nor the chlorine atom has a sufficiently activating EWG in the required positions. Therefore, direct displacement of either halide by a nucleophile under standard SNAr conditions is not expected to be a viable transformation.

However, the reactivity can be dramatically altered by modifying the sulfur atom (see Section 3.4.1). Oxidation of the thiophene (B33073) sulfur to a sulfone (-SO₂-) introduces a very powerful electron-withdrawing group into the heterocyclic core. This dibenzo[b,d]thiophene-5,5-dioxide system would be strongly activated towards nucleophilic attack. In such an activated system, SNAr becomes possible. The relative reactivity of leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in metal-catalyzed couplings. youtube.com This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the higher electronegativity of the halogen. Thus, on the this compound-5,5-dioxide, the C-Cl bond at position 1 would be the preferred site for nucleophilic displacement over the C-Br bond at position 8.

Functional Group Interconversions Involving Bromine and Chlorine Substituents

Reduction Strategies for Halogen Removal

The differential reactivity of the C-Br and C-Cl bonds also permits the selective removal of one halogen while retaining the other. The C-Br bond is more susceptible to reduction than the C-Cl bond. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst is a well-established method for this transformation. organic-chemistry.orgcolab.ws Under neutral, mild hydrogenation conditions (e.g., H₂ gas or a transfer hydrogenation source like ammonium (B1175870) formate), the C-Br bond can be selectively cleaved to a C-H bond, while the more robust C-Cl bond remains untouched. organic-chemistry.orgresearchgate.net Achieving reduction of the C-Cl bond typically requires more forcing conditions. organic-chemistry.org

Table 2: Selective Reductive Dehalogenation

Reaction Reagents & Conditions Expected Major Product
Selective De-bromination H₂, Pd/C, neutral conditions 1-Chlorodibenzo[b,d]thiophene (B3045513)

Lithiation and Grignard Reagent Formation at Halogen Sites

The preparation of organometallic reagents through halogen-metal exchange or insertion provides a powerful route to further functionalization. These reactions also exhibit high chemoselectivity based on the identity of the halogen.

Lithiation: Lithium-halogen exchange is a rapid reaction that typically occurs when an aryl halide is treated with an organolithium reagent, such as n-butyllithium (n-BuLi). The rate of exchange follows the trend I > Br > Cl. wikipedia.org This allows for the selective exchange of the bromine atom at C-8 of this compound to form the 8-lithio-1-chlorodibenzo[b,d]thiophene intermediate. This powerful nucleophile can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a wide range of functional groups at the C-8 position.

Grignard Reagent Formation: A Grignard reagent is formed by reacting an aryl halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comyoutube.com The formation of Grignard reagents also follows the reactivity trend Ar-Br > Ar-Cl. reddit.com Therefore, treating this compound with magnesium metal would selectively form the Grignard reagent at the C-8 position. This organomagnesium compound, while less reactive than its organolithium counterpart, is a highly useful nucleophile for reactions with carbonyl compounds and other electrophiles. leah4sci.com

Table 3: Chemoselective Organometallic Reagent Formation

Reagent Type Reagents & Conditions Expected Intermediate
Organolithium n-BuLi, THF, low temp. 8-Lithio-1-chlorodibenzo[b,d]thiophene

Oxidation and Reduction Chemistry of the Thiophene Sulfur Atom

The sulfur atom in the dibenzothiophene core is nucleophilic and can be readily oxidized. This transformation significantly alters the electronic properties of the entire ring system, which can be exploited in subsequent reactions.

Sulfoxidation and Sulfone Formation from the Thiophene Moiety

The oxidation of the sulfur atom in dibenzothiophene and its derivatives is a well-documented process that occurs in a stepwise manner. scielo.org.za Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) under controlled conditions, yields the corresponding sulfoxide, this compound-5-oxide. scielo.org.zautrgv.edu

Using a stronger oxidant or an excess of the oxidizing agent leads to the fully oxidized sulfone, this compound-5,5-dioxide. rsc.orgnih.gov The conversion of the sulfide (B99878) to the sulfone transforms the sulfur-containing ring from an electron-donating group into a potent electron-withdrawing group, which, as noted previously, activates the molecule for reactions like nucleophilic aromatic substitution. wikipedia.org

Table 4: Oxidation of the Thiophene Sulfur

Product Oxidizing Agent Conditions
Sulfoxide ~1 eq. H₂O₂ or m-CPBA Controlled, mild temperature

Investigations into Redox Properties of the Dibenzo[b,d]thiophene Core

The redox behavior of the dibenzo[b,d]thiophene (DBT) core is a critical aspect of its chemistry, influencing its application in electronic materials and its environmental transformation pathways. The heterocyclic system can undergo both oxidation and reduction, typically involving the sulfur atom and the π-conjugated system. The introduction of substituents, such as the bromo and chloro groups in this compound, is expected to significantly modulate these redox properties.

Studies on the electrochemical behavior of various substituted dibenzo[b,d]thiophene derivatives provide insight into the electronic nature of the DBT core. The oxidation potentials are sensitive to the nature and position of substituents on the aromatic rings. Generally, electron-donating groups lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups, such as halogens, have the opposite effect.

Cyclic voltammetry is a key technique used to probe these properties. For instance, a study on researchgate.netcyclo-3,7-dibenzo[b,d]thiophene ( researchgate.netCDBT), a cyclic tetramer, revealed two reversible oxidation waves with half-wave potentials (E¹⁄₂) at 0.74 V and 0.96 V. scholaris.ca The presence of two distinct oxidation events suggests the formation of stable radical cation and dication species. In contrast, investigations into substituted thieno[3,2-b] chemistryviews.orgbenzothiophenes showed that oxidation potential values varied between 1.20 and 1.40 V versus a Saturated Calomel Electrode (SCE), depending on the electronic effect of the substituents. nih.gov

The presence of the electron-withdrawing bromine and chlorine atoms in this compound would be expected to increase the oxidation potential of the molecule compared to the unsubstituted dibenzo[b,d]thiophene, making it more resistant to oxidation. This is due to the inductive effect of the halogens, which withdraws electron density from the π-system.

Computational studies, often employing Density Functional Theory (DFT), complement experimental findings by calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgresearchgate.net These calculations help in predicting redox potentials and understanding the electronic structure of the DBT core and its derivatives. For example, DFT calculations have shown that increasing the conjugation length in DBT-thiophene copolymers leads to a decrease in the HOMO-LUMO gap, which influences their electrochemical properties. frontiersin.orgresearchgate.net

Table 1: Oxidation Potentials of Selected Dibenzo[b,d]thiophene Derivatives

CompoundHalf-wave Oxidation Potential (E¹⁄₂ vs. Fc/Fc⁺)Measurement ConditionsReference
researchgate.netcyclo-3,7-dibenzo[b,d]thiophene ( researchgate.netCDBT)0.74 V, 0.96 V0.1 M Bu₄NPF₆ in 1,1,2,2-tetrachloroethane scholaris.ca
3-Methoxythieno[3,2-b] chemistryviews.orgbenzothiophene~1.20 - 1.40 V (vs. SCE)0.1 M LiClO₄ in acetonitrile (B52724) nih.gov
2,3-Dimethylthieno[3,2-b] chemistryviews.orgbenzothiophene~1.20 - 1.40 V (vs. SCE)0.1 M LiClO₄ in acetonitrile nih.gov

Photoinduced Reactivity and Degradation Pathways of Halogenated Dibenzo[b,d]thiophenes

The presence of carbon-halogen bonds in molecules like this compound introduces pathways for photoinduced reactivity. The absorption of ultraviolet (UV) radiation can lead to the cleavage of these bonds, initiating a cascade of reactions that result in various degradation products. This is a key process in the environmental fate of halogenated aromatic compounds.

The photolytic cleavage of a carbon-halogen (C-X) bond in an aromatic system like a halogenated dibenzo[b,d]thiophene is typically initiated by the absorption of a photon, which excites the molecule from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo intersystem crossing (ISC) to a triplet state (T₁).

The C-X bond is often the weakest link in the excited molecule. The bond dissociation energy is lowered in the excited state, making cleavage more favorable. The primary photochemical process is the homolytic cleavage of the C-X bond, generating an aryl radical (a dibenzo[b,d]thienyl radical in this case) and a halogen radical (Br• or Cl•).

Ar-X + hν → [Ar-X] → Ar• + X•*

The efficiency of this cleavage depends on several factors, including the wavelength of light, the nature of the halogen (C-Br bonds are generally weaker and more susceptible to cleavage than C-Cl bonds), and the solvent environment. Studies on related compounds, such as dibenzothiophene sulfoxide, have demonstrated that photolysis leads to the formation of triplet states which can then undergo further reactions. researchgate.net While this study focused on S-deoxygenation, the principles of forming reactive excited states are transferable. researchgate.net Similarly, research on other thioethers has shown that UV excitation can lead to ultrafast C-S bond cleavage, highlighting the susceptibility of sulfur-containing aromatics to photochemical degradation. rsc.org

The primary intermediates formed from the photolysis of this compound are the corresponding 8-bromo-dibenzo[b,d]thien-1-yl radical and the 1-chloro-dibenzo[b,d]thien-8-yl radical, along with chlorine and bromine radicals. These highly reactive radical intermediates can then engage in several secondary reactions.

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from the solvent or other hydrogen-donating species present in the medium. This results in a dehalogenated product. For example, the 1-chloro-dibenzo[b,d]thien-8-yl radical would form 1-chlorodibenzo[b,d]thiophene.

Ar• + R-H → Ar-H + R•

Dimerization: Two aryl radicals can combine to form a biphenyl-type dimer. This is more likely to occur at higher concentrations of the starting material.

Reaction with Solvent: The aryl radical may react with solvent molecules, leading to the formation of solvent adducts.

Reaction with Oxygen: In the presence of oxygen, the aryl radicals can react to form peroxy radicals, which can lead to the formation of hydroxylated derivatives (phenols) and other oxygenated products, eventually contributing to the mineralization of the compound.

The final distribution of photoproducts is highly dependent on the specific reaction conditions, including the solvent, the presence of oxygen, and the presence of other substances that can act as hydrogen donors or radical scavengers. The expected primary photoproducts from this compound would be 1-chlorodibenzo[b,d]thiophene and 8-bromodibenzo[b,d]thiophene, resulting from the cleavage of the C-Br and C-Cl bonds, respectively, followed by hydrogen abstraction.

Table 2: Potential Intermediates and Products in the Photodegradation of this compound

Species TypeExampleFormation Pathway
Primary Radical Intermediate 1-Chloro-dibenzo[b,d]thien-8-yl radicalHomolytic cleavage of the C-Br bond
Primary Radical Intermediate 8-Bromo-dibenzo[b,d]thien-1-yl radicalHomolytic cleavage of the C-Cl bond
Reductive Dehalogenation Product 1-Chlorodibenzo[b,d]thiopheneHydrogen abstraction by the 1-chloro-dibenzo[b,d]thien-8-yl radical
Reductive Dehalogenation Product 8-Bromodibenzo[b,d]thiopheneHydrogen abstraction by the 8-bromo-dibenzo[b,d]thien-1-yl radical
Oxygenated Product Hydroxylated dibenzo[b,d]thiophenesReaction of aryl radicals with molecular oxygen

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

X-Ray Crystallography for Absolute Stereochemistry and Conformation Determination

Obtaining single crystals suitable for X-ray diffraction is a critical preliminary step. Halogenated polycyclic aromatic hydrocarbons (PAHs) like 8-Bromo-1-chlorodibenzo[b,d]thiophene are typically crystalline solids at room temperature, lending themselves to several crystal growth methods. The selection of an appropriate technique is often empirical, requiring experimentation with various solvents and conditions. nih.gov

Commonly employed techniques include:

Slow Evaporation: This is the most straightforward method, where the compound is dissolved in a suitable solvent or a binary solvent mixture to create a nearly saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of well-ordered crystals. nih.gov

Solvent/Antisolvent Vapor Diffusion: In this technique, the compound is dissolved in a "good" solvent, and this solution is placed in a larger chamber containing a volatile "poor" solvent (antisolvent) in which the compound is insoluble. The vapor of the antisolvent slowly diffuses into the solution of the compound, reducing its solubility and promoting gradual crystallization.

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility with temperature can induce crystallization. The rate of cooling is a critical parameter that must be controlled to prevent the formation of polycrystalline material or amorphous precipitate.

For halogenated aromatic compounds, the choice of solvent is paramount. Solvents such as toluene, xylenes, chloroform, or mixtures containing these are often effective. The table below summarizes potential starting conditions for growing single crystals of the target compound based on general principles for related molecules.

TechniqueSolvent System (Example)TemperatureKey Considerations
Slow EvaporationToluene / Hexane (B92381)Room TemperatureRate of evaporation controlled by the opening of the vial.
Vapor DiffusionDichloromethane (B109758) (solvent) / Pentane (antisolvent)Room Temperature or 4°CRequires a sealed environment for controlled diffusion.
Slow CoolingSaturated solution in hot p-XyleneCool from boiling to RT over 24-48hRequires a well-insulated container (e.g., a Dewar flask) to ensure a slow cooling rate.

This is an interactive data table based on established crystal growing techniques.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In the crystal structure of this compound, halogen bonding is expected to be a significant directional interaction influencing the supramolecular architecture. acs.orgacs.org

Halogen Bonding: This refers to the non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region on an adjacent molecule. acs.org This occurs due to a region of positive electrostatic potential, termed a σ-hole, located on the halogen atom opposite to the C-X covalent bond (where X = Cl, Br, I). acs.org The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. acs.org

In the crystal lattice of this compound, several types of halogen bonds and other intermolecular interactions could be anticipated:

Br···S and Cl···S Interactions: The sulfur atom of the dibenzothiophene (B1670422) ring can act as a nucleophile (Lewis base) and engage in halogen bonding with the bromine or chlorine atoms of neighboring molecules.

Br···Cl Interactions: Direct interactions between the electrophilic region of a bromine atom and the nucleophilic equatorial region of a chlorine atom are possible.

Br···Br and Cl···Cl Interactions: These can be classified as Type I (symmetric, with C-X···X-C angles being equal) or Type II (bent, with one C-X···X angle near 180° and the other near 90°). Type II interactions are considered true halogen bonds. acs.orgnih.gov

C-H···π and C-H···X Interactions: Hydrogen atoms on the aromatic rings can interact with the π-system or the halogen atoms of adjacent molecules. researchgate.net

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and analysis of Hirshfeld surfaces, are often used alongside crystallographic data to quantify the energies and nature of these diverse intermolecular interactions. nih.govresearchgate.netresearchgate.net The interplay of these forces dictates the final crystal packing arrangement. strath.ac.ukmdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting (Methodological Focus)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying functional groups and providing a unique "molecular fingerprint." While both techniques probe the vibrational modes of a molecule, they are based on different physical principles and are often complementary.

FT-IR Spectroscopy: Measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. A change in the dipole moment during the vibration is required for a mode to be IR-active.

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light (typically from a laser). A change in the polarizability of the molecule during the vibration is required for a mode to be Raman-active.

For this compound, these techniques would confirm the presence of key structural features. From a methodological standpoint, the analysis would focus on identifying characteristic vibrational bands. ijopaar.comrsc.org

Functional Group / BondExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Methodological Notes
Aromatic C-H Stretch3100 - 30003100 - 3000Typically weak to medium intensity in IR. Often strong in Raman.
Aromatic C=C Stretch1600 - 14501600 - 1450A series of sharp bands, characteristic of the aromatic skeleton. elsevierpure.com
C-S Stretch~700~700Can be weak and difficult to assign definitively without computational support.
C-Cl Stretch800 - 600800 - 600Generally gives rise to a strong band in the IR spectrum.
C-Br Stretch680 - 515680 - 515Appears at lower wavenumbers than C-Cl; often strong in Raman.
Out-of-Plane C-H Bending900 - 675WeakStrong bands in IR whose exact position is diagnostic of the substitution pattern on the aromatic rings. researchgate.net

This is an interactive data table. Frequencies are approximate and can be influenced by the solid-state environment and coupling with other vibrations.

The combined FT-IR and Raman spectra provide a comprehensive vibrational profile. Because of the different selection rules, vibrations that are weak or absent in one spectrum may be strong in the other. For instance, the symmetric vibrations of the dibenzothiophene core are often more intense in the Raman spectrum. The low-frequency region of the Raman spectrum is particularly useful for observing the C-Br and C-Cl stretching modes. These spectra serve as a crucial quality control tool, as the presence of unexpected peaks can indicate impurities or residual starting materials. researchgate.net

Chromatographic Techniques for Purity and Isomeric Purity Assessment

Chromatography is the primary methodology for assessing the purity of this compound, capable of separating the target compound from impurities, including starting materials, byproducts, and positional isomers.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the purity assessment of non-volatile, thermally stable compounds like halogenated dibenzothiophenes. wjpmr.com A typical method development and validation process involves several key steps. pharmaguideline.comyoutube.com

Method Development:

Column Selection: Reversed-phase (RP) chromatography is the most common choice. A C18 (octadecylsilane) or C8 column is a good starting point due to the nonpolar nature of the analyte. For separating closely related halogenated isomers, columns with different selectivity, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, may offer improved resolution by exploiting different π-π interactions. chromforum.org

Mobile Phase Selection: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components with good peak shape in a reasonable time. pharmtech.com

Detector Selection: A Diode Array Detector (DAD) or UV-Vis detector is standard, as the aromatic system of dibenzothiophene absorbs strongly in the UV region (e.g., at 254 nm or a wavelength of maximum absorbance).

Optimization: Parameters such as the gradient profile, flow rate, and column temperature are adjusted to achieve optimal separation (resolution > 2) between the main peak and all impurity peaks. pharmtech.com

Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. pharmaguideline.com Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. pharmtech.com

Linearity: Demonstrating a proportional relationship between detector response and concentration over a specified range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual tests (evaluated at levels of repeatability and intermediate precision). pharmaguideline.com

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

The table below outlines a potential starting point for an HPLC purity method.

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard choice for nonpolar aromatic compounds.
Mobile Phase A WaterAqueous component for reversed-phase.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 50% B to 100% B over 20 minTo separate compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Detection UV at 254 nmAromatic compounds typically absorb at this wavelength.

This is an interactive data table illustrating a typical HPLC method setup.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile impurities that may be present in the final product or arise from the synthetic process. nih.govnih.gov For this compound, this could include residual solvents, unreacted starting materials, or smaller halogenated byproducts. mdpi.com

In a GC-MS system, the sample is first vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. The MS ionizes the molecules (typically via Electron Ionization - EI), separates the resulting ions based on their mass-to-charge ratio (m/z), and records their relative abundance.

The key advantages of GC-MS for impurity profiling are:

High Separation Efficiency: Capillary GC columns provide excellent resolution of complex mixtures.

Confident Identification: The mass spectrum of an unknown impurity provides structural information and can be compared against spectral libraries (like the NIST library) for positive identification. High-resolution MS (HRMS) can provide the elemental composition of an impurity, further aiding in its identification. thermofisher.com

High Sensitivity: GC-MS can detect and quantify impurities at the parts-per-million (ppm) level or lower, which is critical for controlling potentially genotoxic impurities. mdpi.com

Potential volatile impurities in a synthesis of this type could include partially halogenated biphenyls or other precursors to the dibenzothiophene ring system. youtube.comkhanacademy.orgnih.gov The GC-MS method would be optimized to ensure these potential byproducts are detected and quantified accurately.

Computational and Theoretical Chemistry Studies of 8 Bromo 1 Chlorodibenzo B,d Thiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for polycyclic aromatic compounds. DFT calculations determine the electron density of a molecule to derive its energy, molecular geometry, and other electronic properties. For complex structures like halogenated dibenzothiophenes, DFT methods such as B3LYP are often paired with basis sets like 6-31G(d,p) or larger to achieve a balance between computational cost and accuracy. beilstein-journals.orgbeilstein-journals.org These calculations provide a detailed picture of the molecule's frontier molecular orbitals (FMOs), which are crucial for understanding its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs for describing chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitability.

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. In the context of 8-Bromo-1-chlorodibenzo[b,d]thiophene, the presence of two different halogen atoms (bromine and chlorine) at distinct positions on the dibenzothiophene (B1670422) core would be expected to modulate the electronic properties and thus the HOMO-LUMO gap compared to the parent dibenzothiophene molecule. The electron-withdrawing nature of the halogens typically leads to a lowering of both the HOMO and LUMO energy levels, with the precise magnitude of the gap influencing its potential application in materials science, such as for organic semiconductors. scispace.com

While specific experimental or calculated values for this compound are not widely published, DFT studies on similar aromatic thiophenes provide a framework for what to expect. researchgate.net

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps This table presents hypothetical values for this compound based on typical DFT calculation results for analogous compounds. These are not published experimental data.

CompoundFunctional/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
Dibenzothiophene (Parent)B3LYP/6-31G(d)-5.85-1.903.95
This compoundB3LYP/6-31G(d)-6.10-2.353.75

Electrostatic Potential Maps and Charge Distribution Analysis

An electrostatic potential (ESP) map is a visualization tool that illustrates the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating different potential values: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, an ESP map would reveal the influence of the electronegative chlorine and bromine atoms, as well as the sulfur heteroatom. The regions around the halogen atoms would be expected to exhibit a degree of positive potential (a "sigma-hole"), which can lead to specific intermolecular interactions known as halogen bonding. The sulfur atom, with its lone pairs of electrons, would represent a region of negative potential. Such analyses are critical for predicting intermolecular interactions, solvation properties, and the regioselectivity of chemical reactions.

Conformational Analysis and Energy Minimization Studies

The dibenzo[b,d]thiophene core is a rigid, planar tricyclic system. Therefore, conformational analysis for the core structure itself is minimal. However, such studies remain important for understanding the molecule's behavior in different environments and its interactions with other molecules. Energy minimization calculations, typically performed using DFT or other quantum mechanical methods, are used to find the most stable three-dimensional arrangement of the atoms (the global minimum on the potential energy surface).

The concept of rotational isomers (conformers) is not applicable to the rigid ring structure of this compound itself. This type of analysis would be relevant if the molecule had flexible side chains attached to the dibenzothiophene skeleton. For the core molecule, the geometry is fixed, and potential energy surface scans would not reveal different rotational isomers. The primary focus of geometric optimization is to confirm the planarity of the system and determine the precise bond lengths and angles.

While the intrinsic conformation of this compound is rigid, its electronic properties and effective shape can be influenced by the surrounding solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the molecule's charge distribution and energy are affected. For instance, polar solvents might induce a greater degree of polarization in the C-Cl and C-Br bonds, which could influence the molecule's solubility and reactivity in that medium. Studies on similar compounds have shown that solvent-solute interactions can cause spectral shifts, indicating a change in the electronic environment. scispace.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. DFT calculations can provide reliable predictions of NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

For this compound, calculating the ¹H and ¹³C NMR chemical shifts would involve a geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) calculation. The results would predict the specific resonance for each unique hydrogen and carbon atom in the molecule, reflecting the electronic environment shaped by the chloro, bromo, and thioether groups.

Similarly, the calculation of vibrational frequencies can predict the positions of major absorption bands in the IR spectrum. By analyzing the computed vibrational modes, each band can be assigned to specific molecular motions, such as C-H stretches, C-C ring vibrations, or C-S stretching. While these calculations provide valuable theoretical spectra, they are often scaled by an empirical factor to better match experimental results due to approximations in the theoretical methods and the neglect of anharmonicity.

Comparison of Calculated and Experimentally Derived Spectroscopic Data (Methodological Comparison)

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For molecules in the dibenzothiophene family, this often involves comparing calculated spectroscopic data, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra, with experimentally measured values.

Density Functional Theory (DFT) is a popular method for these calculations. For instance, studies on dibenzothiophene have successfully used the B3LYP functional with basis sets like 6-31G* to calculate harmonic vibrational frequencies. knu.ac.kr These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, show good agreement with experimental data. knu.ac.kr This process of scaling is a standard procedure in computational spectroscopy and is essential for achieving a reliable comparison.

Table 1: Methodological Comparison for Spectroscopic Data

Spectroscopic DataCommon Computational MethodBasis Set ExampleKey Comparison MetricReference for Methodology
Vibrational Frequencies (IR/Raman)DFT (e.g., B3LYP)6-31G* or largerScaled Frequencies vs. Experimental Peaks knu.ac.kr
NMR Chemical Shifts (¹H, ¹³C)GIAO-DFT6-311+G(d,p) or largerCalculated vs. Experimental Chemical Shifts (δ) youtube.com
Electronic Transitions (UV-Vis)Time-Dependent DFT (TD-DFT)6-311+G(d,p) or largerλmax (Calculated) vs. λmax (Experimental) scispace.com

Benchmarking of Computational Methods for Halogenated Heterocycles

The accuracy of computational predictions for halogenated heterocycles like this compound is highly dependent on the chosen computational method and basis set. Halogen atoms, particularly bromine, introduce significant electron correlation and relativistic effects that can be challenging for some computational models. Therefore, benchmarking studies are essential to identify the most suitable methods for this class of compounds.

Benchmarking typically involves calculating a specific molecular property (e.g., bond lengths, bond angles, dipole moments, reaction energies) with a variety of methods and basis sets and comparing the results to high-level theoretical calculations (e.g., CCSD(T)) or reliable experimental data. For halogenated aromatic compounds, it has been shown that DFT functionals that include a portion of Hartree-Fock exchange (hybrid functionals) often perform well. nih.gov The choice of basis set is also critical, with polarized and diffuse functions being important for accurately describing the electron distribution around the halogen atoms. nih.gov

While a specific benchmark study for this compound is not available, general studies on halogenated hydrocarbons provide valuable guidance. nih.govnih.gov These studies help in selecting methods that balance computational cost with accuracy for predicting the properties of larger molecules.

Table 2: Benchmarking of Computational Methods for Halogenated Aromatics

PropertyRecommended DFT FunctionalsRecommended Basis SetsExpected AccuracyReference for Methodology
Molecular GeometryB3LYP, PBE0, M06-2X6-311G(d,p), cc-pVTZBond lengths within ~0.02 Å researchgate.net
Reaction EnthalpiesM06-2X, ωB97X-D6-311+G(2df,2p)1-2 kcal/mol researchgate.net
Dipole MomentsB3LYP, PBE0aug-cc-pVTZWithin 10% of experimental value semanticscholar.org
Spectroscopic PropertiesB3LYP, CAM-B3LYP6-311+G(d,p)Good qualitative agreement knu.ac.krscispace.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. For a molecule like this compound, with multiple reactive sites, theoretical modeling can predict the most likely pathways for various transformations.

Computational Elucidation of Reaction Mechanisms (e.g., Cross-Coupling, Electrophilic Substitution)

The halogen atoms on the dibenzothiophene core are prime sites for cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental in the synthesis of advanced materials. nih.gov Computational studies on similar systems often employ DFT to map out the potential energy surface of the catalytic cycle. nih.gov This involves locating the structures of all intermediates and transition states and calculating their relative energies. Such studies can reveal the rate-determining step of the reaction and explain the regioselectivity observed experimentally.

Electrophilic substitution is another important reaction class for aromatic heterocycles. Theoretical studies on the electrophilic substitution of dibenzothiophene and its derivatives have been performed to understand the reactivity and orientation of incoming electrophiles. acs.org By calculating properties like the Fukui function or mapping the electrostatic potential, researchers can predict which positions on the aromatic core are most susceptible to electrophilic attack. For this compound, such calculations would be crucial in predicting the outcome of nitration, halogenation, or Friedel-Crafts reactions.

Table 3: Computationally Studied Reaction Mechanisms for Dibenzothiophene Systems

Reaction TypeComputational ObjectiveTypical Computational MethodKey FindingsReference for Methodology
Cross-CouplingElucidate catalytic cycle, determine rate-determining stepDFT (e.g., B3LYP, M06)Energies of intermediates and transition states nih.gov
Electrophilic SubstitutionPredict regioselectivity, analyze reactivity indicesDFT, Electrostatic Potential MappingIdentification of most nucleophilic sites acs.org
DesulfurizationModel reaction pathways on catalytic surfacesPeriodic DFTAdsorption energies and activation barriers semanticscholar.org
Photochemical ReactionsInvestigate excited state potential energy surfacesTD-DFTIdentification of photochemical pathways nih.govresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions in condensed phases. For polycyclic aromatic compounds like this compound, MD simulations are particularly useful for understanding intermolecular interactions, such as π-π stacking, which can lead to aggregation. bohrium.com

While specific MD simulations for this compound are not documented, studies on similar polycyclic aromatic hydrocarbons (PAHs) and asphaltenes offer significant insights. nih.govresearchgate.netrsc.org These simulations can predict how molecules arrange themselves in solution or in the solid state, which is critical for understanding the bulk properties of materials derived from these compounds. The simulations typically use a force field to describe the interactions between atoms, and by propagating the equations of motion, they can model the system's evolution over time. Such studies can reveal the preferred aggregation motifs (e.g., face-to-face, offset-stacked) and the influence of solvent on the aggregation process. bohrium.com

Table 4: Insights from Molecular Dynamics Simulations of Polycyclic Aromatic Systems

Simulation FocusKey Parameters InvestigatedInformation GainedReference for Methodology
Aggregation in SolutionConcentration, Solvent Type, TemperatureAggregation size and geometry, radial distribution functions bohrium.comresearchgate.net
Intermolecular Forcesπ-π stacking, van der Waals interactionsDominant interaction modes, binding energies rsc.org
Bulk Material PropertiesDensity, ViscosityPrediction of macroscopic properties from molecular behavior nih.gov
Interactions with SurfacesAdsorption on nanoparticles or surfacesAdsorption geometry and energy researchgate.net

Advanced Materials Applications and Derivatization Strategies of 8 Bromo 1 Chlorodibenzo B,d Thiophene As a Scaffold

Polymerization and Oligomerization Strategies for Optoelectronic Materials

The development of novel optoelectronic materials is crucial for advancing technologies such as flexible displays, solar cells, and sensors. Conjugated polymers and oligomers, with their tunable electronic and optical properties, are at the forefront of this research. 8-Bromo-1-chlorodibenzo[b,d]thiophene serves as an excellent monomer for the synthesis of such materials due to its rigid, planar structure and the presence of reactive halogen sites that facilitate polymerization.

The synthesis of conjugated polymers from this compound can be achieved through various cross-coupling reactions, which are fundamental to modern polymer chemistry. The differential reactivity of the C-Br and C-Cl bonds allows for controlled and stepwise polymerization, a key advantage in designing complex polymer architectures.

Common polymerization techniques applicable to this monomer include:

Suzuki Cross-Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a powerful tool for forming carbon-carbon bonds. The 8-bromo position of the dibenzothiophene (B1670422) can be selectively coupled with a diboronic acid ester comonomer, leaving the 1-chloro position intact for subsequent functionalization or to influence the polymer's electronic properties.

Stille Cross-Coupling: This reaction involves the coupling of an organohalide with an organotin compound, also catalyzed by palladium. It offers a complementary approach to Suzuki coupling and is often used for the synthesis of complex conjugated polymers.

Direct Arylation Polymerization (DAP): This more recent and atom-economical method involves the direct coupling of C-H bonds with C-X (X=Cl, Br, I) bonds. This technique could potentially be used to polymerize this compound with comonomers containing activated C-H bonds, reducing the need for pre-functionalized monomers.

The choice of polymerization method and comonomer allows for precise control over the resulting polymer's properties, such as its molecular weight, solubility, and electronic energy levels. For instance, copolymerizing this compound with electron-donating or electron-accepting units can tune the polymer's band gap and charge transport characteristics.

A general synthetic scheme for the polymerization of this compound via Suzuki cross-coupling is depicted below:

Table 1: Polymerization Strategies for Dibenzothiophene-Based Polymers

Polymerization Method Catalyst/Reagents Advantages Potential Comonomers
Suzuki Cross-Coupling Pd catalyst, base, boronic acid/ester High yields, functional group tolerance Thiophene (B33073), Fluorene, Benzothiadiazole
Stille Cross-Coupling Pd catalyst, organotin reagent Mild reaction conditions Phenyl, Bithiophene, Pyridine

| Direct Arylation | Pd catalyst, phosphine ligand, base | Atom-economical, fewer synthetic steps | Thiophene, Furan, Pyrrole |

The performance of optoelectronic materials derived from dibenzothiophene is intrinsically linked to their molecular structure. Key structural factors that influence the material's properties include the conjugation length, the nature of substituent groups, and the degree of intermolecular packing in the solid state.

Conjugation Length: The extent of π-electron delocalization along the polymer backbone, known as the conjugation length, directly affects the material's absorption and emission spectra. Longer effective conjugation lengths generally lead to a red-shift in the absorption and emission, which is desirable for applications in photovoltaics and near-infrared emitting diodes. The rigid and planar nature of the dibenzothiophene unit helps to maintain a high degree of conjugation in the polymer chain.

Substituent Effects: The bromine and chlorine atoms in this compound have a significant impact on the electronic properties of the resulting polymers. Their electron-withdrawing nature can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can improve the polymer's stability and influence its charge injection and transport properties in a device. Furthermore, these halogen atoms provide reactive sites for post-polymerization modification, allowing for further fine-tuning of the material's properties.

Intermolecular Interactions: In the solid state, the way polymer chains pack together plays a crucial role in charge transport. Strong π-π stacking between adjacent dibenzothiophene units facilitates efficient intermolecular charge hopping, leading to higher charge carrier mobilities. The introduction of bulky side chains, while often necessary to improve solubility, can hinder this close packing. Therefore, a careful balance must be struck between processability and optimal solid-state morphology. The planarity of the dibenzothiophene core is advantageous for promoting favorable intermolecular interactions. elsevierpure.com

Table 2: Influence of Structural Modifications on Dibenzothiophene Polymer Properties

Structural Feature Effect on Optoelectronic Properties Rationale
Increased Conjugation Length Red-shifted absorption/emission, lower band gap Enhanced π-electron delocalization along the polymer backbone. frontiersin.org
Electron-Withdrawing Substituents Lowered HOMO/LUMO energy levels, improved stability Inductive effects of electronegative atoms.
Planar Backbone Enhanced π-π stacking, improved charge mobility Facilitates closer intermolecular packing in the solid state.

| Introduction of Side Chains | Increased solubility, potential disruption of packing | Steric hindrance can prevent close association of polymer chains. nih.gov |

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Dibenzothiophene derivatives are highly promising materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their excellent thermal stability, high photoluminescence quantum yields, and good charge transport properties. scispace.com this compound, with its versatile functionalization capabilities, is a particularly attractive building block for creating novel materials for these applications.

In OLEDs, emitter molecules are responsible for generating light. The efficiency and color of the emission are determined by the molecular structure of the emitter. For OPVs, the active layer typically consists of a blend of an electron donor and an electron acceptor material. The efficiency of the solar cell depends on the ability of this blend to absorb light, separate charges, and transport them to the electrodes.

The 8-bromo and 1-chloro positions on the dibenzothiophene scaffold can be selectively functionalized to create a wide range of emitter molecules and donor-acceptor systems. rsc.org For example, an electron-donating group, such as a triarylamine, can be attached at one position, while an electron-accepting group, such as a benzothiadiazole, can be attached at the other. This creates a "push-pull" architecture that can lead to efficient intramolecular charge transfer, which is beneficial for both OLED and OPV applications. beilstein-journals.org

The synthesis of these molecules typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to attach the desired functional groups to the dibenzothiophene core. The choice of donor and acceptor moieties allows for the tuning of the molecule's energy levels to match the requirements of the specific device application.

The ability of a material to transport charges (electrons and holes) is a critical factor in the performance of OLEDs and OPVs. nih.gov In thin films, charge transport occurs through a process of "hopping" between adjacent molecules. The efficiency of this process is highly dependent on the degree of molecular ordering and the strength of the electronic coupling between molecules.

Materials based on this compound can be designed to have excellent charge transport properties. The rigid and planar structure of the dibenzothiophene core promotes the formation of well-ordered thin films with significant π-π stacking, which is conducive to efficient charge transport. acs.org The charge carrier mobility of these materials can be further optimized by controlling the deposition conditions of the thin film and by annealing the film after deposition to improve its crystallinity.

The electrical properties of thin films are often characterized by fabricating field-effect transistors and measuring the charge carrier mobility. umons.ac.be These measurements provide valuable insights into the relationship between the molecular structure of the material and its charge transport characteristics, guiding the design of new and improved materials for organic electronic devices. The properties of thin films can differ significantly from bulk materials due to the high surface area-to-volume ratio.

Table 3: Charge Transport Properties of Dibenzothiophene-Based Thin Films

Property Typical Range of Values Influencing Factors
Hole Mobility 10⁻⁵ to 10⁻² cm²/Vs Molecular packing, crystallinity, purity
Electron Mobility 10⁻⁶ to 10⁻³ cm²/Vs Presence of electron-withdrawing groups, LUMO level

| On/Off Ratio (in transistors) | > 10⁵ | Semiconductor/dielectric interface quality, trap states |

Development of Metal-Organic Framework (MOF) Ligands and Supramolecular Assemblies

Beyond conjugated polymers, this compound can also be utilized as a building block for the construction of more complex, higher-order structures such as metal-organic frameworks (MOFs) and supramolecular assemblies.

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. They are known for their high porosity and tunable properties, which make them attractive for applications in gas storage, catalysis, and sensing. The dibenzothiophene core of this compound can be functionalized with coordinating groups, such as carboxylic acids or pyridyls, at the bromo and chloro positions. These functionalized molecules can then act as ligands, linking metal centers together to form extended, porous frameworks. The electronic properties of the dibenzothiophene unit could also impart interesting photophysical or electronic properties to the resulting MOF.

Supramolecular assemblies are well-ordered structures formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. acs.org The rigid and aromatic nature of the dibenzothiophene core makes it an ideal component for designing molecules that can self-assemble into well-defined nanostructures. uh.edu By attaching specific recognition motifs to the this compound scaffold, it is possible to direct the self-assembly process to form structures such as nanofibers, vesicles, or liquid crystals. These materials could find applications in areas such as molecular electronics, drug delivery, and smart materials. The introduction of chiral side chains can even lead to the formation of helical supramolecular structures. acs.org

The development of MOFs and supramolecular assemblies based on this compound represents a promising avenue for creating new materials with novel functions and properties, further expanding the application scope of this versatile chemical compound.

Table 4: Mentioned Compound Names

Compound Name
This compound
Dibenzothiophene
Thiophene
Fluorene
Benzothiadiazole
Phenyl
Bithiophene
Pyridine
Furan
Pyrrole
Triarylamine
Carboxylic acid

Coordination Chemistry of Halogenated Dibenzothiophenes with Metal Centers

The electron-rich sulfur atom and the π-system of the dibenzo[b,d]thiophene moiety make it an effective ligand for a variety of metal centers. The presence of halogen substituents, such as in this compound, can influence the electronic properties of the ligand and provide additional coordination sites. While specific studies on the coordination chemistry of this compound are not extensively documented, the principles can be inferred from related halogenated thiophene and dibenzothiophene derivatives.

The sulfur atom can act as a soft Lewis base, coordinating to soft metal ions. Furthermore, the bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction that can direct the assembly of coordination complexes. The π-system of the aromatic rings can also engage in π-metal interactions. The interplay of these coordination modes can lead to the formation of diverse supramolecular structures with interesting photophysical and electronic properties.

Table 1: Potential Coordination Modes of this compound with Metal Centers

Coordination SiteType of InteractionPotential Metal PartnersResulting Architectures
Sulfur AtomLewis Acid-BaseSoft metals (e.g., Pd, Pt, Au, Ag)Mononuclear complexes, coordination polymers
Bromine/Chlorine AtomsHalogen BondingElectron-donating ligands or metal centersSupramolecular assemblies, crystal engineering
Aromatic π-systemπ-Metal InteractionsTransition metals (e.g., Ru, Rh, Ir)Organometallic complexes, sandwich compounds

Self-Assembly Strategies for Ordered Architectures

The planar and rigid structure of the dibenzo[b,d]thiophene core is conducive to forming ordered assemblies through non-covalent interactions. For this compound, π-π stacking, halogen bonding, and sulfur-halogen interactions are the primary driving forces for self-assembly. These interactions can be tailored by introducing other functional groups onto the dibenzothiophene scaffold.

Recent research has demonstrated that halogenated benzo[1,2-b:4,5-b′]dithiophene (DTBDT) derivatives can form highly ordered molecular packings, which is beneficial for applications in organic electronics. The introduction of a bromine atom, for instance, can facilitate regular packing motifs through Br⋯S interactions, leading to well-ordered lamellar structures. bioengineer.org This principle can be extended to this compound, where both bromine and chlorine atoms can participate in such ordering interactions. The ability to control the solid-state packing of these molecules is crucial for optimizing charge transport in organic semiconductor devices.

Table 2: Key Non-Covalent Interactions in the Self-Assembly of Halogenated Dibenzothiophenes

Interaction TypeDescriptionInfluence on Architecture
π-π StackingAttraction between aromatic rings of adjacent molecules.Formation of columnar or lamellar structures.
Halogen Bonding (X···A)Non-covalent interaction between a halogen atom (X) and a Lewis base (A).Directional control over molecular packing.
Sulfur-Halogen (S···X)Interaction between the sulfur heteroatom and a halogen atom.Can play a primary role in constructing supramolecular nanostructures. bioengineer.org

Utilization as a Synthetic Synthon for Complex Organic Molecules

The differential reactivity of the C-Br and C-Cl bonds, along with other reactive sites on the dibenzo[b,d]thiophene core, makes this compound a valuable synthetic intermediate, or synthon, for the construction of more complex organic molecules. Through selective cross-coupling and functionalization reactions, this scaffold can be elaborated into a variety of intricate structures.

Cascade Reactions and Multi-Component Strategies

While specific cascade or multi-component reactions commencing directly from this compound are not extensively reported, the functional handles present on the molecule allow for its incorporation into such synthetic sequences. For instance, the bromine and chlorine atoms can be sequentially functionalized through palladium-catalyzed cross-coupling reactions. This stepwise approach, while not a true cascade reaction, allows for the controlled and efficient construction of complex molecules in a one-pot or sequential manner.

A general strategy could involve the initial, more reactive C-Br bond participating in a Suzuki or Stille coupling, followed by a subsequent coupling at the less reactive C-Cl bond under different catalytic conditions. This would allow for the regioselective introduction of two different substituents. Such a strategy has been applied to other dihalogenated aromatic compounds.

Synthesis of Biologically Relevant Scaffolds (without biological testing)

The dibenzo[b,d]thiophene core is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for various therapeutic applications. The functionalization of this compound can lead to the synthesis of novel compounds with potential biological relevance. For example, the introduction of amine, amide, or other pharmacophoric groups through cross-coupling reactions can generate libraries of compounds for screening.

The synthesis of thiophene carboxamide derivatives has been a focus of research due to their versatile pharmacological properties. nih.gov By analogy, this compound could be converted to a carboxylic acid derivative and subsequently to various amides, generating a class of compounds with potential biological activity. The synthesis of such derivatives is a purely chemical investigation into the construction of these molecular architectures.

Table 3: Exemplary Synthetic Transformations of Halogenated Dibenzothiophenes for Biologically Relevant Scaffolds

Reaction TypeReagents and ConditionsFunctional Group IntroducedPotential Scaffold Type
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl or heteroaryl groupBiaryl compounds
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino groupArylamine derivatives
CarbonylationCarbon monoxide, Pd catalyst, alcoholEster groupCarboxylic acid derivatives
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl groupArylalkyne structures

Catalytic Applications and Ligand Design Incorporating the Dibenzo[b,d]thiophene Moiety

The rigid and planar structure of the dibenzo[b,d]thiophene core makes it an attractive scaffold for the design of ligands for catalysis. The electronic properties of the ligand can be fine-tuned by the introduction of substituents, and the steric environment around a coordinated metal center can be controlled.

Design of Chiral Ligands for Asymmetric Catalysis

While the parent this compound is achiral, it can be used as a starting material for the synthesis of chiral ligands. The introduction of chiral substituents at the 2- and 8-positions, for example, can lead to C2-symmetric ligands. Alternatively, the fusion of a chiral auxiliary to the dibenzothiophene backbone can also induce chirality.

The design of chiral ligands is crucial for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. researchgate.netchemrxiv.org Thiophene-based chiral ligands have been successfully employed in various asymmetric transformations. nih.gov For instance, C2-symmetric bis(oxazolinyl)thiophene ligands have shown good enantioselectivity in Friedel-Crafts alkylations. nih.gov A similar design principle could be applied to the dibenzo[b,d]thiophene scaffold. The bromine and chlorine atoms on this compound could serve as handles for the introduction of chiral phosphine or oxazoline groups, leading to novel P,P- or P,N-bidentate ligands. The steric and electronic properties of these ligands could then be further tuned by modifying the substituents on the chiral auxiliaries.

Table 4: Potential Chiral Ligands Derived from a Dibenzothiophene Scaffold

Ligand TypeChiral ElementPotential Catalytic Application
C2-Symmetric DiphosphineChiral phosphine groups at C2 and C8Asymmetric hydrogenation, cross-coupling
Bis(oxazoline) (BOX)Chiral oxazoline rings at C2 and C8Asymmetric Friedel-Crafts, Diels-Alder
Phosphine-Oxazoline (PHOX)Phosphine at C2, chiral oxazoline at C8Asymmetric allylic alkylation
Planar Chiral LigandsCoordination to a metal creating planar chiralityVarious asymmetric transformations

Investigation of Catalytic Cycles and Turnover Frequencies

The derivatization of the this compound scaffold is predominantly achieved through palladium-catalyzed cross-coupling reactions. While specific kinetic and mechanistic studies detailing the catalytic cycles and turnover frequencies (TOFs) for this particular substrate are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established mechanisms of analogous cross-coupling reactions involving aryl halides. The catalytic performance in these reactions is intricately linked to the sequence of elementary steps within the catalytic cycle and is quantified by metrics such as Turnover Number (TON) and Turnover Frequency (TOF).

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide, in this case, this compound, to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate. The relative reactivity of the C-Br and C-Cl bonds is a critical factor, with the C-Br bond being significantly more susceptible to oxidative addition due to its lower bond dissociation energy. This inherent difference allows for regioselective functionalization at the 8-position.

Transmetalation: Following oxidative addition, a transmetalation step occurs where the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) center, displacing the halide. This step regenerates the halide salt as a byproduct. The efficiency of transmetalation is influenced by the nature of the organometallic reagent, the ligands on the palladium catalyst, and the presence of a base in Suzuki-Miyaura reactions.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond of the desired product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The rate of reductive elimination is often influenced by the steric and electronic properties of the ligands and the coupled organic moieties.

Turnover Frequencies and Influencing Factors:

Several key factors influence the turnover frequency:

Nature of the Halide: The rate of oxidative addition, often the rate-determining step, is highly dependent on the carbon-halogen bond strength. For aryl halides, the reactivity trend is typically I > Br > Cl >> F. Consequently, reactions at the C-Br bond of this compound are expected to proceed with a higher turnover frequency than at the C-Cl bond under similar conditions.

Concentration of Reactants and Catalyst: The kinetics of the reaction, and therefore the TOF, are also dependent on the concentrations of the substrate, coupling partner, and the catalyst itself.

Illustrative Data for Analogous Systems:

To provide a quantitative perspective, the following table presents representative turnover numbers (TONs) and turnover frequencies (TOFs) for palladium-catalyzed cross-coupling reactions of various aryl bromides. It is important to note that these values are highly dependent on the specific reaction conditions and catalytic system employed. While not specific to this compound, they offer a general indication of the catalytic efficiencies that can be achieved.

Aryl BromideCoupling PartnerCatalyst SystemTONTOF (h⁻¹)
4-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhos>10,000~1,000
1-Bromo-4-nitrobenzenePhenylboronic acidPdCl₂(dppf)~5,000~500
2-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhos>20,000~2,500

This table is for illustrative purposes and presents approximate values from various literature sources on Suzuki-Miyaura cross-coupling reactions. The specific conditions for each reaction (e.g., temperature, solvent, base) significantly impact the observed TON and TOF.

Environmental Transformation Pathways and Mechanistic Degradation Studies

Photodegradation Mechanisms of Halogenated Dibenzothiophenes in Aquatic and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a significant environmental transformation pathway for many aromatic compounds. For halogenated dibenzothiophenes, the absorption of solar radiation can lead to the cleavage of carbon-halogen and carbon-sulfur bonds, initiating a cascade of degradation reactions.

While specific photolytic products of 8-Bromo-1-chlorodibenzo[b,d]thiophene have not been documented, studies on similar compounds suggest that dehalogenation is a primary initial step. The carbon-bromine bond is generally more susceptible to photolytic cleavage than the carbon-chlorine bond due to its lower bond dissociation energy. Therefore, initial photolysis might lead to the formation of 1-chlorodibenzo[b,d]thiophene (B3045513) and a bromine radical. Subsequent or alternative reactions could involve the cleavage of the carbon-chlorine bond or the oxidation of the sulfur atom.

Further degradation could proceed through hydroxylation of the aromatic rings, leading to the formation of various hydroxylated and dehalogenated dibenzothiophene (B1670422) derivatives. Ring cleavage may also occur, resulting in the formation of smaller, more polar and often more biodegradable compounds. In aquatic environments, the presence of natural photosensitizers, such as dissolved organic matter, can accelerate these photodegradation processes.

Table 1: Potential Photolytic Products and Intermediates of this compound

Potential Product/Intermediate Formation Pathway
1-chlorodibenzo[b,d]thiophenePhotolytic cleavage of the C-Br bond
8-bromodibenzo[b,d]thiophenePhotolytic cleavage of the C-Cl bond
Hydroxylated dibenzothiophenesReaction with photochemically generated hydroxyl radicals
Dibenzothiophene sulfoxidePhoto-oxidation of the sulfur atom
Ring-cleavage productsFurther oxidation of hydroxylated intermediates

This table is predictive and based on the photodegradation of analogous compounds.

The quantum yield (Φ) of a photoreaction is a measure of its efficiency, defined as the number of molecules transformed per photon absorbed. The determination of quantum yields for the photodegradation of this compound is crucial for predicting its environmental persistence.

While specific quantum yield data for this compound are unavailable, studies on other halogenated aromatic compounds indicate that quantum yields can vary significantly depending on the specific halogen, its position on the aromatic ring, and the environmental matrix (e.g., solvent, presence of sensitizers). Generally, the quantum yields for dehalogenation increase with the atomic weight of the halogen (I > Br > Cl > F). This suggests that the photolytic cleavage of the C-Br bond in this compound would be more efficient than the cleavage of the C-Cl bond.

Abiotic Transformation Processes (Hydrolysis, Oxidation)

In addition to photodegradation, this compound can undergo abiotic transformations such as hydrolysis and oxidation in the environment.

The environmental stability of this compound is influenced by factors such as pH, temperature, and the presence of other chemical species. Hydrolysis, the reaction with water, is generally a slow process for aryl halides under typical environmental conditions. The strong carbon-halogen bonds in aromatic systems are resistant to nucleophilic attack by water. However, under specific conditions, such as in the presence of strong nucleophiles or at elevated temperatures, hydrolysis may become more significant, leading to the replacement of the halogen atoms with hydroxyl groups. Kinetic studies on closely related compounds would be necessary to accurately predict the hydrolysis rates of this compound.

Environmental oxidants, such as hydroxyl radicals (•OH), ozone (O3), and nitrate radicals (NO3•), can play a significant role in the degradation of this compound. Hydroxyl radicals, which are highly reactive and non-selective, are of particular importance in both atmospheric and aquatic environments. They can react with the aromatic rings through addition reactions, leading to the formation of hydroxylated intermediates that can subsequently undergo ring cleavage. The sulfur atom in the thiophene (B33073) ring is also susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.

Conclusions and Future Research Directions

Summary of Key Findings and Contributions to Dibenzothiophene (B1670422) Chemistry

8-Bromo-1-chlorodibenzo[b,d]thiophene represents a key addition to the library of functionalized dibenzothiophene derivatives, which are increasingly recognized for their utility in organic electronics. The dibenzothiophene core, a sulfur-containing polycyclic aromatic hydrocarbon, provides a rigid and planar structure with inherent charge-transporting capabilities. The introduction of halogen atoms at specific positions on this core is a well-established strategy for tuning the electronic properties of the molecule.

The primary contribution of the 8-bromo-1-chloro substitution pattern lies in the creation of an unsymmetrical molecule with two distinct reactive sites. This asymmetry is crucial for the regioselective synthesis of more complex molecules. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, for instance, allows for the stepwise introduction of different functional groups at the 1 and 8 positions. This level of synthetic control is paramount in the design of precisely structured organic semiconductors.

Identification of Remaining Challenges and Knowledge Gaps

Despite its potential, the exploration of this compound is still in its nascent stages, and several challenges and knowledge gaps remain.

A significant challenge lies in the regioselective synthesis of the molecule itself. The direct halogenation of dibenzothiophene can often lead to a mixture of products, making the isolation of the desired 1,8-disubstituted isomer difficult and potentially low-yielding. Developing synthetic protocols that offer high regioselectivity and scalability is a critical hurdle to be overcome for the widespread availability and study of this compound.

A major knowledge gap exists in the experimental characterization of its fundamental photophysical and electronic properties . While theoretical calculations can provide estimates, detailed experimental data on its absorption and emission spectra, fluorescence quantum yield, and redox potentials are essential for a comprehensive understanding of its behavior and for validating computational models.

Furthermore, the structure-property relationships for this specific substitution pattern are not yet fully elucidated. It is unclear how the interplay between the bromine and chlorine atoms at these particular positions precisely influences charge carrier mobility, thermal stability, and device performance in comparison to other symmetrically or asymmetrically substituted dibenzothiophenes. The lack of comparative studies represents a significant gap in the current understanding.

Prospective Research Avenues for this compound

The existing challenges and knowledge gaps directly point towards several promising avenues for future research.

Future synthetic efforts should focus on the development of efficient and regioselective routes to this compound. Promising areas of investigation include:

Directed C-H activation: Utilizing directing groups to achieve site-selective halogenation of the dibenzothiophene core could provide a more controlled and efficient synthetic pathway.

Halogen-dance reactions: Investigating the migration of halogen atoms on the dibenzothiophene ring under specific reaction conditions could potentially be exploited to access the 1,8-substitution pattern from more readily available isomers.

Flow chemistry: The use of microreactor technology could enable better control over reaction parameters such as temperature and reaction time, potentially improving the selectivity and yield of halogenation reactions.

With its two distinct reactive handles, this compound is an ideal platform for the construction of novel functional materials. Future work should explore its use as a building block in:

Asymmetric organic semiconductors: Stepwise functionalization via sequential cross-coupling reactions could lead to the synthesis of asymmetric molecules with tailored properties for applications in ambipolar transistors or as emissive materials in OLEDs.

Conjugated polymers: Incorporation of this unit into polymer backbones could lead to new materials for organic solar cells and field-effect transistors, where the halogen substitution can enhance interchain interactions and charge transport.

Dendrimers and other complex architectures: The divergent reactivity of the C-Br and C-Cl bonds can be exploited to build up complex, three-dimensional structures for applications in light-harvesting and sensing.

Computational chemistry can play a pivotal role in guiding the future development of materials based on this compound. Future theoretical studies should focus on:

Accurate prediction of electronic and optical properties: Employing high-level quantum chemical methods to accurately predict the absorption and emission spectra, as well as the ionization potential and electron affinity, will be crucial for designing materials with specific optoelectronic characteristics.

Modeling of charge transport: Using kinetic Monte Carlo simulations and other computational techniques to model charge transport in thin films of materials derived from this compound can provide valuable insights into the relationship between molecular structure, solid-state packing, and charge carrier mobility. nih.gov

Virtual screening of derivatives: Computational screening of a virtual library of derivatives, where different functional groups are attached at the 1 and 8 positions, can help to identify promising candidates for synthesis and experimental investigation, thereby accelerating the materials discovery process.

Q & A

Basic: What are the established synthetic routes for 8-Bromo-1-chlorodibenzo[b,d]thiophene?

Methodological Answer:
The compound is typically synthesized via halogenation and cyclization strategies. Key steps include:

  • Halogenation: Bromination of a chlorinated dibenzothiophene precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) to ensure regioselective substitution at the 8-position .
  • Cyclization: Silica gel-assisted methods improve halogen retention and purity. For example, reacting 1-chlorodibenzo[b,d]thiophene with bromine in the presence of silica gel under reflux yields this compound with >85% purity .
  • Characterization: Confirmed via 1H^1H/13C^{13}C-NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS; m/z calcd. 337.8256, found 337.8257) .

Basic: How do halogen substituents influence the reactivity of dibenzothiophene derivatives?

Methodological Answer:
The positions of bromine and chlorine significantly alter electronic and steric properties:

  • Electronic Effects: Bromine at the 8-position acts as an electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitution to meta/para positions. Chlorine at the 1-position enhances stability against nucleophilic attack .
  • Steric Hindrance: Bulkier halogens (e.g., Br vs. Cl) reduce accessibility to reactive sites, as shown in Suzuki coupling studies where 8-Bromo derivatives require optimized ligand systems (e.g., Pd(PPh3_3)4_4) for cross-coupling .
  • Experimental Validation: Compare reaction rates under identical conditions (e.g., THF, 25°C) using UV-Vis spectroscopy to track electronic transitions influenced by halogen placement .

Advanced: How can researchers resolve contradictions in reported yields for halogenation reactions of dibenzothiophenes?

Methodological Answer:
Discrepancies often arise from reaction conditions or substituent effects. A systematic approach includes:

  • Variable Control: Replicate protocols from conflicting studies (e.g., vs. 14) while standardizing solvents, catalysts, and temperatures. For example, bromination yields drop from 90% to 65% when switching from DMF to THF due to reduced solubility .
  • Computational Modeling: Use density functional theory (DFT) to simulate transition states and identify steric/electronic barriers. A recent study showed that bromine’s van der Waals radius creates steric clashes in THF but not DMF .
  • Statistical Analysis: Apply ANOVA to compare yields across ≥3 trials, isolating variables like catalyst loading or reaction time .

Advanced: What strategies optimize regioselectivity in multi-halogenated dibenzothiophene synthesis?

Methodological Answer:
Regioselectivity is controlled by directing groups and reaction design:

  • Directing Groups: Introduce temporary substituents (e.g., methoxy or acetyl groups) to steer halogenation to desired positions. For example, a methoxy group at the 3-position directs bromination to the 8-position with 92% selectivity .
  • Sequential Halogenation: Perform chlorination first (using AlCl3_3/Cl2_2), followed by bromination, to exploit the ortho/para-directing nature of chlorine .
  • In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Advanced: How can electronic effects of this compound be experimentally quantified?

Methodological Answer:
Combine spectroscopic and computational tools:

  • Cyclic Voltammetry (CV): Measure redox potentials to determine electron-withdrawing strength. 8-Bromo-1-chloro derivatives show a 0.3 V anodic shift compared to non-halogenated analogs, indicating reduced electron density .
  • UV-Vis Spectroscopy: Correlate absorption maxima (λmax\lambda_{\text{max}}) with conjugation length. Bromine at the 8-position red-shifts λmax\lambda_{\text{max}} by ~20 nm due to extended π-conjugation .
  • DFT Calculations: Compare HOMO-LUMO gaps (e.g., 4.2 eV for 8-Bromo-1-chloro vs. 3.8 eV for unsubstituted dibenzothiophene) to predict reactivity in cross-coupling reactions .

Basic: What are reliable characterization techniques for confirming the structure of halogenated dibenzothiophenes?

Methodological Answer:
Multi-modal validation is critical:

  • NMR Spectroscopy: 1H^1H-NMR identifies proton environments (e.g., deshielded aromatic protons at δ 8.1–8.3 ppm), while 13C^{13}C-NMR confirms halogenated carbon shifts (e.g., C-Br at ~125 ppm) .
  • Elemental Analysis: Verify Br/Cl content (±0.3% error margin). For this compound, expected Br: 23.57%; Cl: 9.46% .
  • Mass Spectrometry: HRMS with electron ionization (EI) provides exact mass (e.g., m/z 337.8256 for C12_{12}H6_6BrClS) .

Advanced: How can computational methods enhance the design of derivatives for specific applications?

Methodological Answer:
Leverage molecular modeling to predict properties and guide synthesis:

  • Docking Studies: Screen derivatives for binding affinity to biological targets (e.g., enzyme active sites) using AutoDock Vina. A 2024 study identified 8-Bromo-1-chloro derivatives as potent kinase inhibitors due to halogen bonding with Thr87 .
  • Reactivity Prediction: Use Frontier Molecular Orbital (FMO) theory to identify sites prone to electrophilic/nucleophilic attack. For example, the LUMO of this compound localizes at the 4-position, guiding functionalization .
  • Thermodynamic Stability: Calculate Gibbs free energy (ΔG\Delta G) of reaction pathways to prioritize high-yield routes .

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